molecular formula C15H14N2O3S B3338894 Febuxostat Isopropyl isomer CAS No. 144060-52-6

Febuxostat Isopropyl isomer

Cat. No.: B3338894
CAS No.: 144060-52-6
M. Wt: 302.4 g/mol
InChI Key: UBKMOFWTLCOKFO-UHFFFAOYSA-N
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Description

Febuxostat Isopropyl isomer is an impurity of Febuxostat, a selective xanthine oxidase inhibitor. Febuxostat is primarily used to treat hyperuricemia in patients with gout by reducing the production of uric acid . The isopropyl isomer of Febuxostat shares a similar chemical structure but differs in the spatial arrangement of its atoms.

Mechanism of Action

Target of Action

Febuxostat Isopropyl Isomer, like Febuxostat, is a selective inhibitor of xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid, a substance that can accumulate and cause gout .

Mode of Action

This compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its activity . This interaction results in a reduction of uric acid production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role . By inhibiting xanthine oxidase, this compound reduces the conversion of hypoxanthine and xanthine to uric acid . This action can lead to a decrease in uric acid levels, thereby preventing the formation of uric acid crystals that cause gout .

Pharmacokinetics

Febuxostat, and by extension this compound, exhibits an oral bioavailability of about 85%, indicating a high level of absorption in the body . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are primarily excreted via the kidneys .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid levels . On a cellular level, this can prevent the accumulation of uric acid crystals in and around joints, which can lead to inflammation and the symptoms of gout .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s efficacy due to its role in the excretion of the drug and its metabolites . Additionally, factors such as age and sex may require personalized dosing strategies .

Biochemical Analysis

Biochemical Properties

Febuxostat Isopropyl isomer interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction is characterized by a high affinity, with a Ki value of 0.6 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, thereby lowering serum uric acid levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective inhibition of xanthine oxidase, resulting in reduced uric acid production . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via the cytochrome P450 enzyme system and by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

This compound is distributed throughout body tissues and is bound to plasma proteins, primarily albumin . The drug has a moderate volume of distribution, indicating its distribution throughout body tissues .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the vicinity of xanthine oxidase, an enzyme that is located in the outer aspect of cells, particularly in the liver and intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat Isopropyl isomer involves several steps, starting from the basic chemical structure of Febuxostat. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for purification in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Febuxostat Isopropyl isomer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Febuxostat Isopropyl isomer has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Febuxostat Isopropyl isomer is unique due to its specific spatial arrangement, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike Allopurinol, which is a purine analogue, Febuxostat and its isomers are non-purine selective inhibitors, offering an alternative for patients intolerant to purine-based treatments .

Properties

IUPAC Name

2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKMOFWTLCOKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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